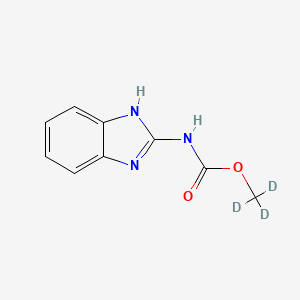
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate
Vue d'ensemble
Description
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate (TDC) is a novel organophosphorus compound with a wide range of applications in scientific research. TDC is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is composed of a carbamate group, a trideuteriomethyl group, and an N-1H-benzimidazol-2-yl group. The unique structure of TDC allows for a variety of potential applications, including as a catalyst, an inhibitor, a reagent, and a ligand.
Applications De Recherche Scientifique
Agricultural Applications
- Use in Sustained Release Systems for Agriculture : Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, as part of the carbendazim group, is utilized in agriculture for the control of fungal diseases. Research has focused on incorporating these compounds into solid lipid nanoparticles and polymeric nanocapsules. These systems modify the release profiles of the fungicides, improve transfer to the site of action, and reduce environmental toxicity (Campos et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Spectroscopic Study : The compound has been involved in the synthesis of a range of benzimidazole carbamates. These have been analyzed using techniques like NMR and IR spectroscopy, and their crystal structures have been examined through X-ray diffraction (Iriepa et al., 2004).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Use in OLED Technology : Research has demonstrated the potential of benzimidazole derivatives, which include trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, in the development of efficient organic light-emitting diodes. These compounds, due to their electron-transporting properties, can significantly enhance the performance of OLEDs (Ge et al., 2008).
Enhanced Cytotoxicity in Cancer Research
- Cytotoxicity in Cancer Treatment : Benzimidazole carbamate derivatives have shown potential in cancer research due to their enhanced cytotoxicity. Studies have indicated that encapsulating these compounds can increase their aqueous solubility and reduce toxicity, making them promising candidates for anticancer agents (Zhao et al., 2010).
Radiolabeled Compounds for Cancer Therapy
- Use in Cancer Radiotherapy : Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate derivatives have been evaluated for their potential in cancer radiotherapy. These compounds, when radiolabeled, can be used as theranostic agents, offering both therapeutic and diagnostic capabilities in cancer management (Kortylewicz et al., 2020).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : Benzimidazole compounds have been investigated for their antimicrobial and antifungal properties. These studies have revealed significant inhibitory effects against various bacterial and yeast strains, indicating their potential use in treating infections (Kopel et al., 2015).
Biopharmaceutical Evaluation for Anthelmintic Properties
- Biopharmaceutical Evaluation in Anthelmintics : Benzimidazole carbamates, like trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, have been evaluated for their solubility, permeability, and pharmacokinetic parameters, showing promise as anthelmintics with better biopharmaceutical properties compared to existing treatments (Rivera et al., 2007).
Mécanisme D'action
Carbendazimb-d3, also known as methyl N-(1H-1,3-benzodiazol-2-yl)carbamate or trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate, is a deuterium-labeled derivative of the fungicide carbendazim . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of Carbendazimb-d3 is tubulin proteins . Tubulin is a globular protein and is the main component of microtubules, which are a part of the cell’s cytoskeleton . Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Carbendazimb-d3 binds to tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This is referred to as aneugenic effects .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to aneuploidy and polyploidy in germ cells . This can cause significant changes in the genetic makeup of the cells, potentially leading to cell death or abnormal cell growth .
Pharmacokinetics
It is known that carbendazim, the parent compound of carbendazimb-d3, is absorbed through the skin .
Result of Action
The binding of Carbendazimb-d3 to tubulin proteins and the subsequent disruption of microtubule assembly can lead to various molecular and cellular effects. These include embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbendazimb-d3. For instance, the presence of plants and competing microbes, as well as factors such as pH, salts, type of soil, and humidity, can affect the degradation of carbendazim . Furthermore, the presence of carbendazim can disrupt the microbial community structure in various ecosystems .
Propriétés
IUPAC Name |
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746864 | |
| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255507-88-0 | |
| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255507-88-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



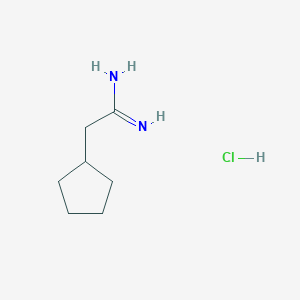
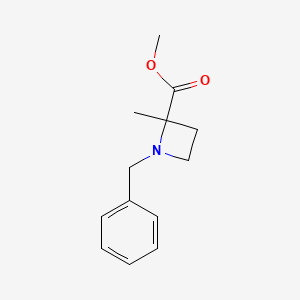
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)
![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)
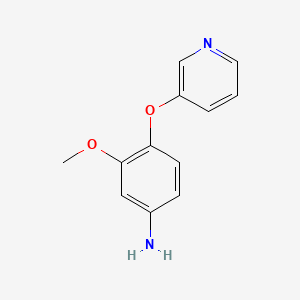


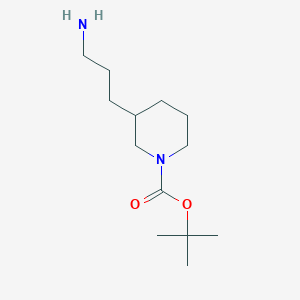
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)

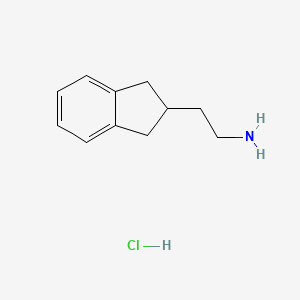
![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)